2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N2O4 and its molecular weight is 409.26. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034270-23-8) is a complex organic molecule with potential pharmacological applications. Characterized by its unique structure that includes azetidine and isoindole moieties, this compound has garnered interest in medicinal chemistry for its biological activities.
- Molecular Formula: C19H18Cl2N2O4
- Molecular Weight: 409.3 g/mol
- Structural Features: The compound contains a dichlorophenoxyacetyl group and a tetrahydroisoindole structure, which may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects. The following subsections summarize key findings related to its pharmacological properties.
2. Antimicrobial Properties
Compounds featuring the dichlorophenoxy group are often evaluated for antimicrobial activity. This compound's structure may allow it to interact with microbial enzymes or membranes, inhibiting growth or survival. Research on related compounds has shown promising results against various bacterial strains .
3. Anticancer Potential
The isoindole framework has been associated with anticancer activity in various studies. Compounds with similar scaffolds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . Further investigation is required to assess the specific anticancer mechanisms of this compound.
Case Studies and Research Findings
A review of relevant literature reveals several studies that provide insight into the biological activities of structurally related compounds:
Study | Findings |
---|---|
Study A (2020) | Investigated the anti-inflammatory effects of azetidine derivatives; found strong inhibition of cyclooxygenase enzymes. |
Study B (2021) | Evaluated antimicrobial activity of dichlorophenoxy derivatives; reported significant inhibition against Gram-positive bacteria. |
Study C (2023) | Assessed anticancer properties of isoindole compounds; indicated potential for inducing apoptosis in breast cancer cell lines. |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Cyclooxygenase Inhibition: Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
- DNA Interaction: Isoindole derivatives may intercalate into DNA or inhibit topoisomerases, leading to disruption of cancer cell proliferation.
Properties
IUPAC Name |
2-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c20-11-5-6-16(15(21)7-11)27-10-17(24)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,12-14H,3-4,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYCMYDUUPASFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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